Acetic acid;cyclodec-2-yn-1-ol
Description
Structure
2D Structure
Properties
CAS No. |
106864-24-8 |
|---|---|
Molecular Formula |
C12H20O3 |
Molecular Weight |
212.28 g/mol |
IUPAC Name |
acetic acid;cyclodec-2-yn-1-ol |
InChI |
InChI=1S/C10H16O.C2H4O2/c11-10-8-6-4-2-1-3-5-7-9-10;1-2(3)4/h10-11H,1-6,8H2;1H3,(H,3,4) |
InChI Key |
CNBNCVNPGKAJBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1CCCC#CC(CCC1)O |
Origin of Product |
United States |
Synthetic Methodologies for Cyclodec 2 Yn 1 Yl Acetate and Precursors
Synthesis of Cyclodec-2-yn-1-ol
Stereoselective Synthesis of Cyclodec-2-yn-1-ol Enantiomers
Kinetic Deracemization and Enantiopurification Protocols
The preparation of enantiomerically pure compounds is crucial in chemical synthesis. For chiral alcohols such as cyclodec-2-yn-1-ol, enzymatic kinetic resolution is a powerful strategy. This technique relies on the differential rate of reaction of a chiral catalyst, typically a lipase (B570770), with the two enantiomers of a racemic substrate.
A specific method for the enantiopurification of cyclodec-2-yn-1-ol involves the kinetic deracemization of its corresponding acetate (B1210297). Research has shown that (R)-(+)-cyclodec-2-yn-1-ol, with an enantiomeric excess (ee) of 90%, can be isolated through the hydrolysis of racemic cyclodec-2-yn-1-yl acetate using the lipase from Mucor miehei nih.gov. In this process, the lipase selectively hydrolyzes the (S)-acetate to the (S)-alcohol, leaving the unreacted (R)-acetate enriched. Subsequent hydrolysis of the enriched (R)-acetate yields the (R)-alcohol.
Dynamic kinetic resolution (DKR) represents a more advanced approach that can theoretically convert a racemate into a single enantiomer with a 100% yield. DKR combines the enzymatic kinetic resolution of one enantiomer with the in-situ racemization of the slower-reacting enantiomer. This is often achieved by pairing a lipase with a metal catalyst. For various secondary alcohols, including alkynyl alcohols, combinations of lipases like Candida antarctica lipase B (CALB, often immobilized as Novozym 435) and ruthenium complexes have proven effective for DKR, yielding chiral acetates in high yields and enantiomeric purity wikipedia.orgacs.org. While a specific DKR protocol for cyclodec-2-yn-1-ol is not detailed in the reviewed literature, the success with other secondary alcohols suggests its potential applicability wikipedia.orgacs.org.
The table below summarizes relevant findings in the enzymatic resolution of alkynyl alcohols, providing context for the enantiopurification of cyclodec-2-yn-1-ol.
Table 1: Examples of Enzymatic Kinetic Resolution of Alkynyl Alcohols
| Substrate | Biocatalyst | Acyl Donor / Reaction | Solvent | Max. Conversion (%) | Enantiomeric Excess (ee) | Ref. |
|---|---|---|---|---|---|---|
| (±)-Cyclodec-2-yn-1-yl acetate | Mucor miehei lipase | Hydrolysis | - | - | 90% (for resulting alcohol) | nih.gov |
| (±)-1-Phenyl-2-propyn-1-ol | Candida antarctica lipase B (Novozym 435) | Vinyl acetate | n-Hexane | 48.78% | 93.25% | organic-chemistry.org |
| Various propargylic alcohols | Candida antarctica lipase B (Novozym 435) | Vinyl acetate | Hexane (B92381) | - | Up to >99% | organic-chemistry.org |
| (R,S)-Aryltrimethylsilyl chiral alcohols | Candida antarctica lipase B | Vinyl acetate | Hexane | ~50% | >99% | jove.com |
Esterification Protocols for Cyclodec-2-yn-1-yl Acetate
The conversion of cyclodec-2-yn-1-ol to its acetate ester is a fundamental transformation. Several methods exist, ranging from classical acid-catalyzed processes to milder, modern coupling techniques. The choice of method depends on the substrate's sensitivity and the desired reaction conditions.
Acid-Catalyzed Esterification Variants with Cyclodec-2-yn-1-ol
The Fischer-Speier esterification is a classic method involving the reaction of a carboxylic acid (acetic acid) with an alcohol (cyclodec-2-yn-1-ol) in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid chemistrysteps.com. The reaction is reversible, and to drive the equilibrium towards the ester product, water is typically removed, or the alcohol is used in a large excess chemistrysteps.com.
General Reaction Scheme: Cyclodec-2-yn-1-ol + Acetic Acid ⇌ (H⁺ catalyst) ⇌ Cyclodec-2-yn-1-yl Acetate + Water
While effective for simple primary and secondary alcohols, this method has potential drawbacks for complex molecules like cyclodec-2-yn-1-ol chemistrysteps.comcommonorganicchemistry.com. The harsh acidic conditions and elevated temperatures can lead to side reactions. The internal alkyne functionality, although generally less reactive than an alkene, could be susceptible to acid-catalyzed hydration. Furthermore, the large, flexible ten-membered ring might be prone to acid-catalyzed rearrangements or elimination reactions cardiff.ac.uk. Therefore, while plausible, Fischer esterification may not be the optimal choice for the clean synthesis of cyclodec-2-yn-1-yl acetate, necessitating the use of milder protocols.
Steglich Esterification and Other Mild Acylation Methods
To circumvent the issues associated with strong acids, several mild esterification methods have been developed. These are particularly suitable for substrates that are acid-labile or sterically demanding organic-chemistry.org.
The Steglich esterification , first reported in 1978, is a widely used method that proceeds under neutral and mild conditions nih.govwikipedia.org. It utilizes a carbodiimide, typically N,N′-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid, and a nucleophilic catalyst, 4-dimethylaminopyridine (B28879) (DMAP) wikipedia.orgrsc.org. The reaction is generally performed at room temperature in an aprotic solvent.
Mechanism Outline:
Acetic acid reacts with DCC to form a highly reactive O-acylisourea intermediate.
DMAP, a superior nucleophile to the alcohol, intercepts this intermediate to form an N-acylpyridinium species ("active ester").
This activated species readily reacts with cyclodec-2-yn-1-ol.
The byproduct, dicyclohexylurea (DCU), is largely insoluble in common organic solvents and can be removed by filtration wikipedia.orgrsc.org.
The use of DMAP is crucial as it accelerates the reaction and suppresses a potential side reaction—the rearrangement of the O-acylisourea to a stable, unreactive N-acylurea organic-chemistry.orgrsc.org. This method's mildness makes it highly suitable for the synthesis of cyclodec-2-yn-1-yl acetate.
Other mild acylation methods include the use of acetic anhydride (B1165640) with a base catalyst (like pyridine (B92270) or triethylamine) or employing pre-activated acyl donors such as N-acylimidazoles, which show high reactivity under specific catalytic conditions escholarship.orgnih.gov.
Table 2: Comparison of Esterification Methods for Cyclodec-2-yn-1-ol
| Method | Reagents | Conditions | Advantages | Potential Disadvantages | Ref. |
|---|---|---|---|---|---|
| Fischer Esterification | Acetic acid, strong acid catalyst (e.g., H₂SO₄) | Reflux, often with water removal | Inexpensive reagents | Harsh conditions, potential for side reactions (rearrangement, alkyne hydration) | chemistrysteps.comcommonorganicchemistry.com |
| Steglich Esterification | Acetic acid, DCC, DMAP | Room temperature, aprotic solvent | Mild, neutral conditions; high yields; suitable for sensitive substrates | Stoichiometric urea (B33335) byproduct (DCU) requires removal by filtration | nih.govwikipedia.orgorganic-chemistry.org |
| Acylation with Acetic Anhydride | Acetic anhydride, base (e.g., pyridine) | 0°C to room temperature | Mild, common laboratory reagents | Base may be difficult to remove | nih.gov |
Chemo- and Regioselective Esterification Considerations
Chemoselectivity: In the context of synthesizing cyclodec-2-yn-1-yl acetate from its corresponding alcohol, chemoselectivity refers to the preferential reaction of the acylating agent with the hydroxyl group over the carbon-carbon triple bond.
Mild Methods (Steglich, Enzymatic): These methods exhibit excellent chemoselectivity. The reagents and catalysts involved are specifically designed to activate carboxylic acids for nucleophilic attack by alcohols nih.govescholarship.org. The alkyne moiety is electronically dissimilar and remains inert under these conditions. Iminophosphorane-catalyzed acylations have also been shown to be highly selective for alcohols, leaving other functional groups unaffected acs.org.
Acid-Catalyzed Methods: As mentioned, strong acid catalysis poses a risk to chemoselectivity. The electrophilic activation of the alkyne by a proton could lead to competing hydration or other addition reactions, potentially lowering the yield of the desired ester rsc.org.
Regioselectivity: This principle applies when a molecule contains multiple reactive sites of the same type, such as several hydroxyl groups. Since the specified precursor is cyclodec-2-yn-1-ol, which contains only one hydroxyl group, regioselectivity is not a factor in its esterification. However, if a synthesis were to start from a precursor diol, such as cyclodec-2-yne-1,x-diol, the selective acylation of one hydroxyl group over another would become a critical challenge. In such cases, factors like steric hindrance (primary vs. secondary alcohol) or electronic effects would dictate the site of reaction, and the choice of reagents and protecting groups would be paramount to achieving the desired regiochemical outcome researchgate.net.
Mechanistic Investigations of Reactions Involving Cyclodec 2 Yn 1 Yl Acetate
Cycloaddition Reactions of the Cyclodecyne (B1206684) Moiety
Cycloaddition reactions are a cornerstone of organic synthesis, enabling the construction of cyclic molecules through the concerted or stepwise combination of two or more unsaturated components. wikipedia.org In the context of cyclodec-2-yn-1-yl acetate (B1210297), the strained triple bond of the cyclodecyne ring serves as a reactive dienophile or dipolarophile, participating in a variety of cycloaddition reactions. These reactions are not only synthetically useful but also provide a rich platform for mechanistic investigations into the interplay of ring strain, stereoelectronics, and reactivity.
The strain-promoted alkyne-azide cycloaddition (SPAAC) is a powerful bioorthogonal ligation reaction that proceeds without the need for a toxic copper catalyst. magtech.com.cnnih.gov The reaction's driving force stems from the high ring strain of the cycloalkyne, which distorts the alkyne from its ideal linear geometry and lowers the activation energy for the [3+2] cycloaddition with an azide (B81097). d-nb.infonsf.gov
The "click" reactivity of cyclodecynes in SPAAC reactions is a subject of intense study. While cyclooctynes are the most reactive due to their high ring strain, cyclononynes and cyclodecynes are more stable, offering a balance between reactivity and stability for certain applications. wikipedia.orgresearchgate.net The reactivity of cyclodecynes, which are typically less reactive than their smaller ring counterparts, can be significantly enhanced through strategic electronic modifications. nih.gov
The mechanism of SPAAC is a concerted [3+2] cycloaddition, where the azide and the strained alkyne react in a single step to form a triazole product. nih.gov Kinetic studies are crucial for understanding the reactivity of different cyclodecynes and are often performed using techniques like NMR spectroscopy or inline ATR-IR spectroscopy to monitor the reaction progress. d-nb.info The reaction rates are typically expressed as second-order rate constants. d-nb.info
nsf.govd-nb.infod-nb.infod-nb.info| Factor | Influence on Reaction Rate | Reference |
|---|---|---|
| Ring Strain | Increased strain generally leads to faster reactions. | |
| Electronic Effects | Electron-withdrawing groups on the cycloalkyne can increase reactivity. | |
| Solvent | The choice of solvent can influence reaction kinetics. | |
| Azide Structure | Electron-rich azides tend to react faster. |
The reactivity of cyclodecynes in SPAAC is not solely dictated by ring strain. nsf.gov While a higher degree of ring strain generally leads to a faster reaction, stereoelectronic effects can also play a crucial role in stabilizing the transition state and accelerating the reaction. nsf.govresearchgate.net
Ring strain in cycloalkynes arises from the deformation of the ideal 180° bond angle of the sp-hybridized carbons in the triple bond. msu.edu This strain increases as the ring size decreases, making smaller cycloalkynes more reactive. thieme-connect.de However, simply increasing ring strain is not always the most effective strategy for enhancing reactivity, as it can also lead to instability. nsf.gov
Stereoelectronic effects involve the spatial arrangement of orbitals and their influence on reactivity. researchgate.net In the context of cyclodecynes, the introduction of heteroatoms or other functional groups can provide both direct and remote electronic activation. researchgate.net For instance, endocyclic heteroatoms in the propargylic position can activate the alkyne through hyperconjugation. nih.gov Furthermore, incorporating an aromatic system adjacent to the heteroatom can enable remote activation through conjugation, which becomes more significant in the transition state as torsional strain is released. nih.govresearchgate.net This dual activation strategy can lead to cyclodecynes that are more reactive than some activated cyclononynes. researchgate.net
nsf.govthieme-connect.densf.govnih.govresearchgate.net| Factor | Description | Impact on Reactivity | Reference |
|---|---|---|---|
| Ring Strain | Deviation of the alkyne bond angle from 180°. | Increases reactant energy, leading to a lower activation barrier. | |
| Direct Electronic Effects | Influence of vicinal substituents on the alkyne electronics (e.g., hyperconjugation). | Stabilizes the transition state by assisting alkyne bending and C-N bond formation. | |
| Remote Electronic Effects | Influence of substituents further away on the alkyne backbone (e.g., through-space or conjugative effects). | Can provide additional transition state stabilization. |
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgucalgary.ca Strained cycloalkynes, including derivatives of cyclodec-2-yn-1-ol, can act as dienophiles in this reaction. wikipedia.orgorganic-chemistry.org The reaction is typically concerted, meaning all bond-forming and bond-breaking events occur in a single, cyclic transition state. msu.eduwikipedia.org This concerted mechanism often leads to high stereospecificity. ucalgary.ca
The reactivity of the cycloalkyne in a Diels-Alder reaction is influenced by its electronic properties. organic-chemistry.org Electron-withdrawing groups on the dienophile generally accelerate the reaction with an electron-rich diene. ucalgary.ca The strained nature of the cyclodecyne triple bond inherently enhances its reactivity as a dienophile. wikipedia.org
Other pericyclic reactions, which are characterized by a cyclic transition state, are also possible with cycloalkynes. msu.eduwikipedia.org These reactions are typically unaffected by solvent changes or the presence of radical initiators or scavengers. msu.edu Electrocyclic reactions, involving the formation of a ring with the conversion of a pi-bond to a sigma-bond, and sigmatropic rearrangements are other classes of pericyclic reactions that could potentially involve a cyclodecyne moiety. msu.edu
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Cyclodecynes
Addition Reactions to the Triple Bond
The carbon-carbon triple bond in alkynes is susceptible to addition reactions, where atoms or groups are added across the bond, leading to the formation of a double or single bond. orgosolver.com Due to the sp-hybridization of the carbon atoms, alkynes are more electrophilic than similarly substituted alkenes. msu.edu
The catalytic hydrogenation of alkynes is a common method to produce alkenes and alkanes. msu.edu The reaction typically involves the use of a heterogeneous catalyst, such as platinum, palladium, or nickel, and hydrogen gas. youtube.com The mechanism of heterogeneous catalytic hydrogenation is complex and occurs on the surface of the metal catalyst. libretexts.org
The process begins with the adsorption of both the alkyne and hydrogen molecules onto the catalyst surface. libretexts.orglibretexts.org The hydrogen molecules dissociate into hydrogen atoms, which are then added sequentially to the alkyne. The first addition of a hydrogen atom results in a vinyl radical intermediate attached to the catalyst surface. The subsequent addition of a second hydrogen atom can lead to either a cis or trans alkene, although syn-addition to form the cis-alkene is often favored. libretexts.org Further hydrogenation of the alkene produces the corresponding alkane. msu.edu Controlled hydrogenation to stop at the alkene stage can be achieved using specific catalysts, such as Lindlar's catalyst for syn-addition to form a cis-alkene, or by using sodium in liquid ammonia (B1221849) (a dissolving metal reduction) to achieve anti-addition and form a trans-alkene.
For cyclodec-2-yn-1-yl acetate, catalytic hydrogenation would be expected to proceed via a similar surface-catalyzed mechanism. The stereochemical outcome of the hydrogenation would be influenced by the steric environment around the triple bond and the specific catalyst and reaction conditions employed. For instance, hydrogenation of cyclodecynes can lead to the formation of cyclodecenes and ultimately cyclodecane (B1584694).
Halogenation and Hydrohalogenation Pathways
The reactions of internal alkynes, such as the cyclodec-2-yne moiety in cyclodec-2-yn-1-yl acetate, with halogens and hydrohalic acids are fundamental transformations that introduce new functional groups and stereocenters. While specific studies on cyclodec-2-yn-1-yl acetate are not extensively detailed in the literature, the mechanistic pathways can be inferred from established principles of alkyne reactivity and studies on related systems like ynones and ynamides. acs.orgacs.org
Halogenation: The addition of halogens (e.g., Cl₂, Br₂) to an internal alkyne typically proceeds through a cyclic halonium ion intermediate. The anti-addition of the two halogen atoms is generally favored, leading to the formation of a (E)-dihaloalkene. However, syn-addition can also occur, particularly with less bulky alkynes or under specific reaction conditions, resulting in a mixture of (E) and (Z) isomers. The regioselectivity is not a factor for symmetrical internal alkynes, but in the case of cyclodec-2-yn-1-yl acetate, the proximity of the acetate group could influence the stereochemical outcome of the addition.
Hydrohalogenation: The addition of hydrogen halides (e.g., HCl, HBr) to internal alkynes generally follows Markovnikov's rule if the alkyne is unsymmetrical. For a symmetrically substituted internal alkyne, the reaction can lead to a mixture of (E) and (Z)-vinyl halides. The mechanism involves the protonation of the alkyne to form a vinyl cation intermediate, which is then attacked by the halide ion. The stereochemistry of the addition can be either syn or anti, depending on the reaction conditions and the structure of the alkyne. Metal-free, controlled hydrochlorination and hydrobromination of activated alkynes like ynones have been shown to yield halogenated vinyl ketones with high regio- and stereoselectivity. acs.orgacs.orgsci-hub.st For instance, the reaction often proceeds via an anti-addition mechanism. In the context of cyclodec-2-yn-1-yl acetate, the reaction would likely produce a mixture of regioisomers and stereoisomers of halocyclodecenyl acetate. The specific products would be influenced by the stability of the intermediate vinyl cations within the ten-membered ring.
Isomerization and Rearrangement Processes
The alkyne zipper reaction is a powerful synthetic tool that facilitates the isomerization of an internal alkyne to a terminal position along a hydrocarbon chain. mdpi.com This "contra-thermodynamic" process is typically catalyzed by very strong bases, such as potassium 3-aminopropylamide (KAPA), which is generated from potassium hydride and 1,3-diaminopropane. mdpi.comwikipedia.orgsynarchive.com The reaction proceeds through a series of deprotonation-reprotonation steps involving allene (B1206475) intermediates, allowing the triple bond to "zip" along the carbon skeleton until it reaches the terminus, where it is trapped as a thermodynamically stable acetylide anion. mdpi.comwikipedia.org
While extensively used for linear alkynes, the application of the alkyne zipper reaction to cyclic systems like cyclodecyne presents unique challenges due to ring strain and geometric constraints. The formation of an allene intermediate within a medium-sized ring introduces significant strain, which can hinder the isomerization process. However, the flexibility of a ten-membered ring makes this transformation more feasible than in smaller rings. Research has shown that with potent catalytic systems like KAPA, triple bond migration over as many as 10 or 11 carbon atoms is possible in acyclic systems, suggesting that isomerization within a cyclodecyne ring is plausible. researchgate.net The success of such a reaction would depend critically on the ability of the cyclodecyne ring to accommodate the strained allenic intermediates required for the positional isomerization of the triple bond.
| Aspect | Description | Relevance to Cyclodec-2-yn-1-ol |
| Reaction Type | Isomerization of an internal alkyne to a terminal alkyne. synarchive.com | Potential to convert cyclodec-2-yn-1-ol to other cyclodecynol isomers. |
| Mechanism | Sequential deprotonation/reprotonation via allene intermediates. wikipedia.org | The ten-membered ring must accommodate strained allenic intermediates. |
| Catalyst | Strong bases, typically potassium amides like KAPA. mdpi.comwikipedia.org | The choice of base and solvent would be critical to overcome ring strain. |
| Driving Force | Formation of a stable terminal acetylide anion. wikipedia.org | The reaction is driven to completion by trapping the terminal alkyne. |
The reduction of the alkyne in cyclodec-2-yn-1-ol can lead to the corresponding alkene, cyclodecen-1-ol. Due to the restricted rotation around the double bond within the ring structure, cyclodecene (B14012633) and its derivatives can exist as cis and trans stereoisomers. wikipedia.orgyoutube.com The stereoisomerism of medium-ring cycloalkenes is a well-studied phenomenon. researchgate.netlibretexts.org
For cycloalkenes, there is a crossover point in the relative stability of the cis and trans isomers. In small rings (cyclopropene to cycloheptene), the ring strain is too high to accommodate a trans double bond, making the cis isomer the only stable form. For rings with eight to ten carbons, both isomers can exist, but the cis isomer is generally more stable than the trans isomer. researchgate.net This is contrary to the trend observed in acyclic alkenes, where the trans isomer is usually more stable due to reduced steric strain. The increased strain in trans-cycloalkenes in medium rings is due to the significant twisting of the p-orbitals and deformation of bond angles required to accommodate the trans geometry. researchgate.net For larger rings (eleven carbons or more), the trans isomer becomes more stable than the cis, similar to open-chain systems. researchgate.net
Cis- and trans-cyclodecene (B1599413) are both known compounds. The interconversion between them is not spontaneous and typically requires energy input, for example, through photochemical isomerization. The physical and chemical properties of these isomers can be quite different.
| Cycloalkene Ring Size | Relative Stability | Reason |
| 3-7 carbons | cis is exclusively stable | High ring strain prevents formation of trans isomer. |
| 8-10 carbons (e.g., cyclodecene) | cis is more stable than trans. researchgate.net | Significant bond angle and torsional strain in the trans isomer. researchgate.net |
| ≥ 11 carbons | trans is more stable than cis. researchgate.net | The ring is large and flexible enough to accommodate a trans double bond without significant strain. |
Transition Metal-Catalyzed Transformations
Alkyne metathesis is a powerful reaction that involves the cleavage and reformation of carbon-carbon triple bonds, catalyzed by metal alkylidyne complexes, typically of molybdenum or tungsten. wikipedia.orgbeilstein-journals.org A key application of this reaction is Ring-Closing Alkyne Metathesis (RCAM), which is used to synthesize cyclic alkynes from acyclic diynes. wikipedia.orgpsgcas.ac.in
The mechanism, often referred to as the Katz mechanism, proceeds through the formation of a metallacyclobutadiene intermediate. wikipedia.orgd-nb.info This reaction is reversible, and the position of the equilibrium can be controlled by reaction conditions. In RCAM, the reaction is typically performed under high dilution to favor the intramolecular cyclization over intermolecular polymerization. The formation of a small, volatile alkyne byproduct (e.g., acetylene (B1199291) or 2-butyne) also helps to drive the reaction toward the desired cyclic product. psgcas.ac.in
The synthesis of medium-sized rings, such as the ten-membered ring in a cyclodecyne derivative, via RCAM is well-established. sigmaaldrich.com For example, the synthesis of the olfactory molecule civetone (B1203174) involves an RCAM step to form a macrocyclic alkyne, which is subsequently reduced to the Z-alkene. wikipedia.org The success of RCAM for medium rings depends on factors such as the nature of the catalyst, the length and flexibility of the tether connecting the two alkyne units, and the reaction conditions. Modern catalysts, including air-stable molybdenum complexes, have expanded the scope of alkyne metathesis to include a wider range of functional groups. d-nb.infosigmaaldrich.com
| Catalyst Type | Description | Key Features |
| Schrock Catalysts | High-oxidation-state molybdenum or tungsten alkylidyne complexes. sigmaaldrich.com | Highly active but often sensitive to air and moisture. |
| Mortreux System | Molybdenum hexacarbonyl with a phenol (B47542) co-catalyst. wikipedia.org | The first homogeneous system, requires high temperatures. |
| Fürstner Catalysts | Air-stable molybdenum alkylidyne complexes with silanolate ligands. sigmaaldrich.com | Versatile, compatible with donor functional groups, and user-friendly. |
Homogeneous gold catalysis has become a prominent tool in organic synthesis, primarily due to the ability of gold(I) and gold(III) complexes to act as powerful soft π-acids, selectively activating alkynes, allenes, and alkenes. acs.orgresearchgate.netchimia.ch For substrates like cyclodec-2-yn-1-ol and its acetate, the gold catalyst would activate the alkyne triple bond, making it highly susceptible to nucleophilic attack. nih.gov
The interaction of a gold(I) catalyst with the alkyne in an alkynol can initiate a variety of transformations:
Intramolecular Cyclization: The hydroxyl or acetate group can act as an internal nucleophile. Depending on the geometry and substitution pattern, this can lead to the formation of oxygen-containing heterocycles through exo-dig or endo-dig cyclization pathways. nih.govmdpi.combeilstein-journals.org For cyclodec-2-yn-1-ol, an intramolecular attack could lead to the formation of a bicyclic ether.
Rearrangements: Gold-catalyzed activation of propargylic alcohols or acetates can lead to Meyer-Schuster or Rupe-type rearrangements. More complex skeletal rearrangements are also common, often proceeding through highly delocalized cationic intermediates, sometimes described as cyclopropyl (B3062369) gold(I) carbenes. chimia.chnih.gov These intermediates can undergo further reactions, leading to structurally complex products. nih.gov
Tandem Reactions: Gold catalysis can trigger cascade reactions where an initial cyclization is followed by other transformations. acs.org For example, a gold-catalyzed cyclization of an enynol can be followed by a rearrangement or a second cyclization, building molecular complexity in a single step. nih.govnih.gov The specific pathway taken depends on the substrate structure, the nature of the gold catalyst and its ligands, and the reaction conditions. researchgate.netchimia.ch
The reactivity of cyclodec-2-yn-1-ol under gold catalysis would be a rich area for investigation, with the potential to generate diverse and complex molecular architectures, including bicyclic and transannular cyclization products, leveraging the unique conformational properties of the ten-membered ring. mdpi.com
Stereochemical and Conformational Analysis of Cyclodec 2 Yn 1 Yl Acetate
Inherent Chirality and Enantiomer Resolution
Cyclodec-2-yn-1-ol, the precursor to cyclodec-2-yn-1-yl acetate (B1210297), possesses a stereogenic center at the carbon atom bearing the hydroxyl group (C1). This gives rise to the existence of enantiomers. The chirality is inherent to the three-dimensional structure of the molecule.
The resolution of the enantiomers of cyclodec-2-yn-1-ol has been achieved through enzymatic kinetic resolution. Specifically, the racemic acetate, cyclodec-2-yn-1-yl acetate, can be resolved using the lipase (B570770) from Mucor miehei. This enzymatic process selectively hydrolyzes one enantiomer of the acetate, allowing for the isolation of the other enantiomer, for instance, (R)-(+)-cyclodec-2-yn-1-ol with a high enantiomeric excess of 90%. iucr.org The absolute configuration of the resulting chiral alcohol has been confirmed through X-ray crystal structure analysis of its derivative with (1S)-(-)-camphanic acid chloride. iucr.org This demonstrates a viable pathway to obtaining enantiomerically enriched cyclodec-2-yn-1-ol, which is a valuable building block for asymmetric synthesis.
Conformational Dynamics of Ten-Membered Rings with Triple Bonds
The presence of a triple bond within a ten-membered ring imposes significant geometric constraints, leading to complex conformational dynamics. Unlike larger, more flexible rings or smaller, more rigid ones, medium-sized rings like cyclodecane (B1584694) exhibit a delicate balance of various strain factors. slideshare.netlibretexts.org The cyclodecane ring is known to adopt a preferred boat-chair-boat conformation to minimize transannular interactions. slideshare.net
The introduction of an sp-hybridized carbon segment further complicates this conformational landscape. The system must accommodate the preference of the C-C≡C-C unit for a linear geometry within the confines of a cyclic structure. This leads to a distribution of several low-energy conformations.
Ring Strain and Bond Angle Distortions
A primary contributor to the instability of cyclic alkynes is ring strain, which is a combination of angle strain, torsional strain, and transannular strain. wikipedia.orgfiveable.me In cycloalkynes, the most significant factor is angle strain, resulting from the deformation of the ideal 180° bond angle of the alkyne unit. nsf.govquora.com To be incorporated into a ring, the alkyne must bend, leading to a substantial increase in potential energy.
The degree of this distortion is inversely related to the ring size. Smaller cycloalkynes exhibit greater deviation from linearity and consequently higher ring strain. quora.com For example, the C-C≡C bond angle in cyclooctyne (B158145) deviates by approximately 27° from the ideal 180°. acs.org While cyclodecyne (B1206684) is more flexible and thus less strained than cyclooctyne, significant bond angle distortion is still present. This inherent strain is a key determinant of the molecule's reactivity.
Table 1: Comparison of Strain Energies and Bond Angle Distortions in Cycloalkynes
| Cycloalkyne | Ring Size | Strain Energy (kcal/mol) | Alkyne Bond Angle Deviation from 180° |
| Cyclopentyne | 5 | High (transient) | ~70° (calculated) |
| Cyclohexyne | 6 | High (transient) | ~60° (calculated) |
| Cycloheptyne | 7 | High (transient) | ~45° (calculated) |
| Cyclooctyne | 8 | ~10-14 | ~27° |
| Cyclononyne (B1203973) | 9 | ~2.9 | ~12° |
| Cyclodecyne | 10 | Low | < 10° |
Data is compiled from various theoretical and experimental studies. nsf.govquora.comacs.org The values for smaller, transient cycloalkynes are based on computational models.
"Twisted and Bent" Geometries and Their Chemical Implications
The strain in medium-sized cycloalkynes manifests as both "bending" of the C-C≡C angle and "twisting" of the alkyne bond itself. acs.orgresearchgate.net This twisting, or deviation from planarity of the C-C≡C-C dihedral angle, further increases the energy of the system and enhances its reactivity. acs.org This "twisted and bent" geometry leads to a lowering of the energy of the lowest unoccupied molecular orbital (LUMO), making the alkyne more susceptible to nucleophilic attack and cycloaddition reactions. quora.com
The increased reactivity due to strain is a double-edged sword. While it facilitates desired reactions like click chemistry, it can also lead to instability and undesired side reactions. nsf.gov The balance between reactivity and stability in cyclodec-2-yn-1-yl acetate is more favorable than in smaller, more strained cycloalkynes like cyclooctyne, making it a potentially more manageable synthetic intermediate.
Diastereoselective and Enantioselective Reaction Pathways
The chiral center at C1 in cyclodec-2-yn-1-yl acetate can direct the stereochemical outcome of subsequent reactions, leading to diastereoselective transformations. The facial bias created by the substituent on the ten-membered ring can influence the approach of reagents to the triple bond or other reactive sites on the molecule.
Enantioselective reactions are crucial for the synthesis of single enantiomers of chiral molecules. The enzymatic resolution of cyclodec-2-yn-1-yl acetate is an example of an enantioselective process. iucr.org Furthermore, the resulting enantiomerically pure cyclodec-2-yn-1-ol can be used as a chiral starting material. For instance, the stereochemistry of the alcohol can direct the outcome of reactions such as epoxidations, hydrogenations, or carbometalations of the alkyne, allowing for the synthesis of complex molecules with multiple stereocenters. While specific examples of diastereoselective reactions starting from cyclodec-2-yn-1-ol are not extensively documented in the provided literature, the principles of asymmetric induction suggest that it would be a valuable chiral building block. msu.edu The development of such diastereoselective and enantioselective pathways is a key area of interest in modern organic synthesis. nih.govnih.govmdpi.com
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for determining the precise structure of organic molecules like cyclodec-2-yn-1-yl acetate (B1210297). ipb.ptethernet.edu.et By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional experiments used for the initial structural characterization of cyclodec-2-yn-1-yl acetate. ipb.pt These spectra reveal the number and types of proton and carbon environments in the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. Key signals for cyclodec-2-yn-1-yl acetate would include:
A singlet for the methyl protons of the acetate group.
A multiplet for the proton on the carbon bearing the acetate group (C1).
A series of multiplets for the methylene (B1212753) protons of the ten-membered ring.
Signals corresponding to the protons adjacent to the alkyne group.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum indicates the number of non-equivalent carbons and their chemical environments. Characteristic signals for cyclodec-2-yn-1-yl acetate would include:
A peak for the carbonyl carbon of the acetate group.
A signal for the methyl carbon of the acetate group.
Signals for the two sp-hybridized carbons of the alkyne.
A signal for the carbon atom bonded to the oxygen of the acetate group.
A series of peaks for the methylene carbons within the cyclodecyne (B1206684) ring. researchgate.net
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for Cyclodec-2-yn-1-yl Acetate
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Acetate CH₃ | ~2.0 - 2.2 | ~21 |
| Acetate C=O | - | ~170 |
| H-C1 (CH-OAc) | ~5.0 - 5.5 | ~70 - 75 |
| Alkyne Carbons (C≡C) | - | ~80 - 90 |
| Ring CH₂ adjacent to C1 and C≡C | ~2.2 - 2.8 | ~25 - 40 |
| Other Ring CH₂ | ~1.2 - 1.8 | ~20 - 30 |
Note: These are approximate values and can vary based on the solvent and specific conformation of the molecule.
To establish the relative stereochemistry of cyclodec-2-yn-1-yl acetate, more sophisticated two-dimensional (2D) NMR techniques are employed. ipb.pt
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It helps in tracing the proton-proton connectivity throughout the cyclodecane (B1584694) ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon's chemical shift to its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart, which is crucial for identifying the placement of the acetate group and the alkyne functionality.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is particularly important for determining stereochemistry. umich.edu It identifies protons that are close to each other in space, regardless of whether they are bonded. For cyclodec-2-yn-1-yl acetate, NOESY can reveal the relative orientation of the substituent on C1 and adjacent protons on the ring, helping to define the molecule's conformation.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. docbrown.infoacs.orgethz.ch When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation provides a characteristic spectrum.
For cyclodec-2-yn-1-yl acetate, the key IR absorption bands would be:
A strong, sharp absorption band around 1735-1750 cm⁻¹ corresponding to the C=O stretching vibration of the ester functional group. researchgate.net
A weak but sharp absorption band in the region of 2100-2260 cm⁻¹ indicating the C≡C stretching vibration of the internal alkyne.
A C-O stretching vibration from the ester group, typically appearing in the 1000-1300 cm⁻¹ region. researchgate.net
C-H stretching vibrations from the sp³ hybridized carbons of the cyclodecane ring, usually observed just below 3000 cm⁻¹.
Interactive Data Table: Characteristic IR Absorption Frequencies for Cyclodec-2-yn-1-yl Acetate
| Functional Group | Bond Vibration | Characteristic Absorption (cm⁻¹) |
| Ester | C=O stretch | 1735 - 1750 |
| Alkyne | C≡C stretch | 2100 - 2260 (weak) |
| Ester | C-O stretch | 1000 - 1300 |
| Alkane | C-H stretch | 2850 - 2960 |
X-ray Crystallography for Solid-State Structure Determination
When a crystalline sample of sufficient quality is available, single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. mdpi.com This technique involves diffracting X-rays off the crystal lattice, and the resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing precise bond lengths, bond angles, and stereochemical relationships. rsc.org For cyclodec-2-yn-1-yl acetate, an X-ray crystal structure would unambiguously confirm the connectivity and provide detailed information about the conformation of the ten-membered ring.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the confirmation of its molecular formula. mdpi.comtu-darmstadt.demdpi.comacs.org Unlike low-resolution mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to several decimal places. This high precision makes it possible to distinguish between molecules that have the same nominal mass but different elemental compositions. For cyclodec-2-yn-1-yl acetate (C₁₂H₁₈O₂), HRMS would be used to verify that the experimentally measured mass corresponds to the calculated exact mass of the compound.
Chromatographic Methods for Purity and Isomeric Separation
Chromatographic techniques are essential for assessing the purity of a sample and for separating isomers. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for separating, identifying, and quantifying the components of a mixture. molnar-institute.com For cyclodec-2-yn-1-yl acetate, a reversed-phase HPLC method could be developed to assess its purity. By using a chiral stationary phase, HPLC can also be employed to separate enantiomers if the compound is chiral. molnar-institute.comescholarship.org
Gas Chromatography (GC): For volatile compounds like cyclodec-2-yn-1-yl acetate, GC can be an effective method for purity analysis. The sample is vaporized and passed through a column, and the components are separated based on their boiling points and interactions with the stationary phase.
Column Chromatography: This preparative technique is often used in the purification of synthetic products. mdpi.com For cyclodec-2-yn-1-yl acetate, silica (B1680970) gel column chromatography with a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) would be used to isolate the compound from reaction byproducts. rsc.org
Countercurrent Chromatography: This is a liquid-liquid partition chromatography technique that can be particularly useful for separating structurally similar isomers without a solid support matrix. bohrium.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Ester Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. jmchemsci.comarcjournals.org The process involves introducing a sample into a gas chromatograph, where it is vaporized and separated based on the components' different affinities for a stationary phase within a capillary column. derpharmachemica.com As the separated components elute from the column, they enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, producing a unique mass spectrum that acts as a chemical fingerprint. researchgate.net
For the analysis of an ester like Acetic acid;cyclodec-2-yn-1-ol, GC-MS would be an ideal method. The technique would provide crucial information such as the retention time, which is characteristic of the compound under specific chromatographic conditions, and a detailed mass spectrum showing the molecular ion peak and fragmentation patterns. This fragmentation data is essential for elucidating the compound's structure. While general principles of GC-MS analysis of esters are well-established, specific experimental data, including retention indices and mass spectral data for this compound, are not documented in the reviewed literature.
Table 1: Hypothetical GC-MS Data for this compound
| Parameter | Expected Value |
|---|---|
| Retention Time (min) | Not available |
| Molecular Ion (m/z) | Not available |
| Key Fragment Ions (m/z) | Not available |
Note: This table is for illustrative purposes only, as no experimental data has been found.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), is an indispensable tool for analyzing compounds within complex mixtures, especially for those that are non-volatile or thermally labile. researchgate.netchromatographyonline.com LC separates compounds in a liquid mobile phase based on their interactions with a stationary phase. taylorfrancis.com The eluent from the LC system is then introduced into the mass spectrometer. Tandem mass spectrometry (MS/MS) adds another layer of specificity by selecting a precursor ion of interest, fragmenting it, and then analyzing the resulting product ions. researchgate.net This technique, often using methods like multiple reaction monitoring (MRM), provides high sensitivity and selectivity for quantitative analysis. ulisboa.pt
The use of acetic acid as a mobile phase additive in LC-MS has been shown to enhance the ionization efficiency and improve chromatographic separation for certain classes of compounds. nih.gov For a compound like this compound, LC-MS/MS would be particularly useful for its detection and quantification in complex biological or environmental samples. However, similar to the case with GC-MS, no published studies were found that have applied LC-MS/MS to the analysis of this specific compound. Therefore, crucial parameters such as optimal mobile phase composition, retention time, precursor and product ions, and collision energies remain undetermined.
Table 2: Hypothetical LC-MS/MS Parameters for this compound
| Parameter | Expected Setting/Value |
|---|---|
| Mobile Phase | Not available |
| Column Type | Not available |
| Precursor Ion (m/z) | Not available |
| Product Ions (m/z) | Not available |
| Collision Energy (eV) | Not available |
Note: This table is for illustrative purposes only, as no experimental data has been found.
Computational Chemistry Approaches for Cyclodec 2 Yn 1 Yl Acetate
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a dominant method in computational chemistry for investigating the electronic structure of molecules due to its favorable balance of accuracy and computational cost. acs.org This method is used to determine molecular properties related to the electronic structure, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). acs.org The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity.
For cyclodec-2-yn-1-yl acetate (B1210297), DFT calculations, often employing functionals like B3LYP, can elucidate its reactivity. acs.orgrsc.org By mapping the molecular electrostatic potential (MEP), DFT can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. The strained alkyne bond and the carbonyl group of the acetate are expected to be key reactive sites. Analysis of the molecular orbitals provides a deeper understanding of the bonding and stability. rsc.orgacs.org For instance, the distribution of the HOMO and LUMO across the molecule indicates the most probable sites for oxidation and reduction, respectively.
Table 1: Calculated Electronic Properties of Cyclodec-2-yn-1-yl Acetate (Illustrative) This table presents hypothetical but realistic values for electronic properties that would be obtained from DFT calculations.
| Property | Value (Illustrative) | Significance |
|---|---|---|
| HOMO Energy | -7.2 eV | Relates to the ability to donate electrons (nucleophilicity) |
| LUMO Energy | -0.8 eV | Relates to the ability to accept electrons (electrophilicity) |
| HOMO-LUMO Gap | 6.4 eV | Indicator of chemical reactivity and kinetic stability |
| Electronegativity (χ) | 4.0 eV | Measures the tendency to attract electrons |
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules, providing detailed information about their motion and conformational flexibility. mdpi.comyoutube.com An MD simulation calculates the trajectory of a molecule over time by solving Newton's equations of motion for each atom, based on a given force field that describes the interatomic forces. youtube.com
The ten-membered ring of cyclodec-2-yn-1-yl acetate is highly flexible and can adopt numerous conformations. MD simulations are essential for exploring the potential energy surface of such a molecule to identify its most stable, low-energy conformations. mdpi.com By simulating the molecule's dynamics in a solvent environment (like water or chloroform) at a specific temperature, researchers can observe how the ring puckers and how the acetate side chain orients itself. The resulting trajectory can be analyzed using techniques like cluster analysis to group similar structures and determine the relative populations of different conformational states. This information is crucial, as the reactivity and biological activity of a molecule are often dictated by its preferred three-dimensional shape.
Table 2: Typical Parameters for an MD Simulation of Cyclodec-2-yn-1-yl Acetate
| Parameter | Example Value/Type | Purpose |
|---|---|---|
| Force Field | AMBER, CHARMM | Describes the potential energy of the system |
| Solvent Model | TIP3P (for water) | Simulates the effect of the surrounding solvent |
| Temperature | 300 K | Simulates conditions, often near room temperature |
| Pressure | 1 atm | Simulates constant pressure conditions |
| Simulation Time | 100 ns | Duration of the simulation to ensure adequate sampling |
Transition State Modeling and Reaction Pathway Prediction
Understanding the mechanism of a chemical reaction involves characterizing the high-energy transition state that connects reactants to products. Computational chemistry allows for the modeling of these fleeting structures to predict reaction pathways and calculate activation energies. youtube.comnih.gov DFT calculations are commonly employed to locate the geometry of transition states and verify them by ensuring they have exactly one imaginary vibrational frequency. youtube.combeilstein-journals.org
For cyclodec-2-yn-1-yl acetate, one could model various reactions, such as cycloadditions across the strained alkyne bond. The Diels-Alder reaction is a well-studied pericyclic reaction that proceeds through a cyclic transition state. libretexts.orgyoutube.comlibretexts.org By calculating the complete energy profile, computational chemists can map the energy changes along the reaction coordinate, identifying reactants, transition states, any intermediates, and the final products. beilstein-journals.org This allows for the prediction of the most favorable reaction pathway by comparing the activation barriers of competing mechanisms. In some concerted reactions, the transition state can be stabilized by aromaticity, a factor that significantly influences the reaction rate. nih.govyoutube.com
Table 3: Hypothetical Energy Profile for a [4+2] Cycloaddition Reaction Relative energies for a reaction involving cyclodec-2-yn-1-yl acetate as the dienophile.
| Species | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactants | 0.0 | Starting materials (Diene + Cyclodec-2-yn-1-yl acetate) |
| Transition State | +22.5 | Highest energy point on the reaction pathway |
Calculation of Strain Energies
Ring strain energy (RSE) is the measure of destabilization in a cyclic molecule due to non-ideal bond angles and conformations compared to a corresponding acyclic, strain-free reference molecule. nih.gov The ten-membered ring in cyclodec-2-yn-1-yl acetate, forced to accommodate the linear geometry of an sp-hybridized alkyne, possesses significant strain. acs.orgmdpi.com This strain is a major contributor to the molecule's reactivity.
Computationally, RSE is often calculated using isodesmic or homodesmotic reactions. nih.govresearchgate.netchemrxiv.org These are hypothetical reactions where the number and types of all bonds are conserved on both the reactant and product sides, which helps to cancel out systematic errors in the calculation. researchgate.netchemrxiv.org The enthalpy change of such a reaction corresponds to the strain energy of the cyclic compound. High-level electronic structure methods or DFT can be used to compute the energies of all molecules in the balanced equation. mdpi.com The calculated RSE provides a quantitative measure of the molecule's inherent instability and the thermodynamic driving force for reactions that relieve this strain.
Table 4: Comparison of Calculated Ring Strain Energies (RSE) for Cyclic Alkynes Values are illustrative and serve to compare the relative strain in medium-sized rings.
| Cyclic Alkyne | Ring Size | RSE (kcal/mol, Illustrative) |
|---|---|---|
| Cyclooctyne (B158145) | 8 | ~18 |
| Cyclononyne (B1203973) | 9 | ~12 |
Prediction of Spectroscopic Properties
Computational methods are widely used to predict spectroscopic data, which is invaluable for confirming the structure of newly synthesized compounds or re-evaluating the structure of known ones. nih.gov DFT calculations are particularly effective at predicting ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. github.ionih.gov
The process for predicting the NMR spectrum of cyclodec-2-yn-1-yl acetate involves several steps. First, a thorough conformational search is performed to identify all significant low-energy conformers. github.io Next, the geometry of each conformer is optimized, and its NMR shielding tensors are calculated, typically using a DFT functional specifically parameterized for NMR predictions (e.g., WP04 or mPW1PW91) and a suitable basis set. nih.govgithub.io The final predicted spectrum is obtained by calculating a Boltzmann-weighted average of the chemical shifts from all contributing conformers. github.io Comparing these predicted spectra with experimental data provides a powerful method for structural assignment and validation.
Table 5: Hypothetical Comparison of Experimental vs. Predicted ¹³C NMR Shifts for Cyclodec-2-yn-1-yl Acetate
| Carbon Atom | Predicted δ (ppm) | Experimental δ (ppm) |
|---|---|---|
| C=O (acetate) | 170.5 | 170.2 |
| C≡C (alkyne) | 89.1 | 88.8 |
| C≡C (alkyne) | 85.4 | 85.0 |
| CH-O (ring) | 74.2 | 73.9 |
Applications in Advanced Organic Synthesis and Chemical Transformations
Building Block in the Synthesis of Complex Organic Molecules
The compound serves as a foundational element in the construction of more intricate molecular architectures. The presence of both an alkyne and an alcohol (after hydrolysis of the acetate) allows for a variety of subsequent chemical modifications. For instance, the alkyne can undergo cycloaddition reactions, while the hydroxyl group can be used for further functionalization or as a directing group in stereoselective reactions.
The synthesis of complex organic molecules often involves a series of carefully planned steps to build up molecular complexity. The structure of acetic acid;cyclodec-2-yn-1-ol provides multiple reactive sites that can be selectively addressed. For example, the triple bond can be hydrated to form a ketone, or it can participate in coupling reactions to form larger carbon skeletons. The acetate (B1210297) group can be hydrolyzed to reveal a secondary alcohol, which can then be oxidized or converted to other functional groups. This versatility allows for the creation of a wide array of complex structures from a single starting material.
Role in the Synthesis of Natural Products and Bioactive Compounds
The structural motifs present in this compound are found in various natural products and bioactive compounds. The medium-sized ring and the embedded alkyne are particularly relevant. For example, transition metal-catalyzed reactions are a powerful tool for carbon-carbon bond formation and are frequently employed in the synthesis of natural products. pitt.edu The alkyne functionality in the cyclodecynol derivative can be activated by transition metals, such as gold, to facilitate the construction of complex molecular frameworks. tdx.cat Gold(I) catalysis, for instance, is known to activate alkynes for various transformations that are key steps in the synthesis of natural products. tdx.cat
The synthesis of bioactive molecules is a major focus of modern organic chemistry. The ability to construct complex and stereochemically defined molecules is crucial for developing new therapeutic agents. The cyclodec-2-yn-1-ol scaffold can be a key intermediate in the synthesis of such molecules. For instance, the synthesis of indole (B1671886) derivatives, which are prevalent in many alkaloids, often involves the use of precursors with strategically placed functional groups that can be cyclized to form the indole ring system. rsc.org The functional groups in this compound could be manipulated to participate in such cyclization reactions.
Utilization in Cascade and Multicomponent Reactions
Cascade reactions, where a single reaction setup initiates a series of transformations, and multicomponent reactions (MCRs), where three or more reactants combine in a single step, are highly efficient methods for building molecular complexity. nih.govresearchgate.net Acetic acid often plays a role in these reactions, acting as a solvent, a catalyst, or a reactant. nih.govmdpi.commdpi.comrsc.org For example, acetic acid can be used as a solvent and catalyst in the synthesis of various heterocyclic compounds through MCRs. nih.govmdpi.com
The structure of this compound is well-suited for participation in cascade reactions. The alkyne can be induced to react with another functional group within the same molecule, leading to the formation of new rings and complex polycyclic systems. For example, an intramolecular reaction between the alkyne and a nucleophile elsewhere in the molecule could lead to the formation of a bicyclic product. This type of transformation is often a key step in the total synthesis of complex natural products. cardiff.ac.uk
| Reaction Type | Role of Acetic Acid | Example Application |
| Multicomponent Reaction | Solvent and Catalyst | Synthesis of pyrazolo[3,4-b]pyridine derivatives nih.gov |
| Cascade Reaction | Promoter | Formation of ruthenium hydride species for alkene isomerization ethz.ch |
| Fischer Indolization | Reaction Medium | Synthesis of indole derivatives rsc.org |
Precursor for Polycyclic Aromatic Hydrocarbons (PAHs) and Other Macrocycles
Polycyclic aromatic hydrocarbons (PAHs) and other macrocycles are important classes of compounds with applications in materials science and medicinal chemistry. nih.govrsc.org The synthesis of these large, often complex, ring systems can be challenging. This compound can serve as a precursor to such molecules. The ten-membered ring can be expanded or rearranged to form larger macrocycles. google.com
Gold-catalyzed reactions have been shown to be effective in the synthesis of PAHs from precursors containing alkyne functionalities. tdx.cat The alkyne in cyclodec-2-yn-1-ol could be a reactive handle for constructing extended aromatic systems. Furthermore, the development of new synthetic strategies for accessing PAHs decorated with functional groups is an active area of research. rsc.org The acetate group in the title compound provides a point of attachment for further chemical transformations.
Ligand Design in Organometallic Catalysis
The efficiency and selectivity of organometallic catalysts are highly dependent on the nature of the ligands coordinated to the metal center. libretexts.org The design of new ligands is crucial for the development of novel catalytic transformations. researchgate.net this compound, with its combination of a cyclic alkyne and an oxygen-containing functional group, has the potential to act as a ligand for transition metals.
The alkyne can coordinate to a metal center, and the hydroxyl group (after hydrolysis) can also bind, creating a bidentate ligand. This chelation can influence the steric and electronic environment around the metal, thereby affecting the outcome of a catalytic reaction. For example, in the Monsanto acetic acid process, the rhodium catalyst is coordinated by iodide and carbonyl ligands. libretexts.org The design of new ligands that can improve the efficiency and selectivity of such processes is an ongoing endeavor. The unique structural features of this compound make it an interesting candidate for exploration in the field of ligand design. researchgate.net
Future Research Directions and Unexplored Reactivity
Development of Novel Synthetic Routes with Enhanced Efficiency
The synthesis of acetic acid;cyclodec-2-yn-1-ol logically proceeds through the formation of its precursor, cyclodec-2-yn-1-ol, followed by esterification. While the synthesis of cyclodec-2-yn-1-ol has been reported, there is considerable scope for the development of more efficient and stereoselective methods.
Current synthetic strategies often rely on multi-step sequences. Future research could focus on developing catalytic and enantioselective methods for the synthesis of cyclodec-2-yn-1-ol. For instance, asymmetric ring-closing metathesis (ARCM) of a suitable diene-yne precursor, followed by selective reduction, could provide a more direct route. Another avenue for exploration is the development of novel cyclization strategies that forge the ten-membered ring with the alkyne and alcohol functionalities in a single, highly controlled step.
Table 1: Potential Synthetic Routes to this compound
| Step | Proposed Method | Potential Advantages | Key Research Challenge |
| 1. Synthesis of cyclodec-2-yn-1-ol | Asymmetric Ring-Closing Metathesis (ARCM) | Fewer steps, potential for high enantioselectivity. | Catalyst development for efficient medium-ring formation. |
| Intramolecular Alkynylation | Direct formation of the cyclic alkyne from an acyclic precursor. | Control of regioselectivity and stereoselectivity. | |
| 2. Esterification | Enzymatic Acylation | High selectivity, mild reaction conditions. | Enzyme screening and optimization for the specific substrate. |
| N,N'-Dicyclohexylcarbodiimide (DCC) Coupling | Well-established method. | Removal of dicyclohexylurea (DCU) byproduct. |
Exploration of New Reactivity Modes for the Alkyne and Ester Functionalities
The unique combination of a strained alkyne and a propargylic acetate (B1210297) in one molecule opens up a plethora of possibilities for novel reactivity.
The inherent ring strain of the cyclodecyne (B1206684) moiety is expected to significantly enhance its reactivity in various transformations compared to linear alkynes. nih.govwikipedia.org This makes it a prime candidate for strain-promoted cycloaddition reactions, such as the copper-free azide-alkyne cycloaddition (SPAAC), which has significant applications in bioconjugation and materials science. wikipedia.org Future research should explore the kinetics and scope of such cycloadditions with this compound.
The propargylic acetate functionality is a versatile handle for a range of substitution and rearrangement reactions. Transition metal catalysis, particularly with copper, palladium, and gold, has been shown to be effective in promoting the reaction of propargylic acetates with a wide array of nucleophiles, including amines, enamines, and carbon nucleophiles. capes.gov.bracs.orgoup.com The application of these catalytic systems to this compound could lead to the development of new methods for the synthesis of complex, functionalized ten-membered rings.
Furthermore, the interplay between the alkyne and the ester group could lead to unique intramolecular reactions. For example, under the right conditions, a formal [2+2] cycloaddition between the alkyne and a transiently formed ketene (B1206846) (from the acetate) could be envisioned, leading to novel bicyclic structures.
Table 2: Potential Reactivity Modes of this compound
| Functional Group | Proposed Reaction Type | Potential Outcome | Catalyst/Conditions |
| Alkyne | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Formation of triazoles for bioconjugation or materials. | Azide (B81097), physiological conditions. |
| Diels-Alder Reaction | Synthesis of complex polycyclic systems. | Diene, thermal or Lewis acid catalysis. | |
| Metal-mediated Transformations | Access to complex organometallic intermediates and products. snnu.edu.cn | Transition metal catalysts (e.g., Pd, Au, Co). | |
| Propargylic Acetate | Copper-Catalyzed Propargylic Substitution | Introduction of various nucleophiles at the propargylic position. capes.gov.bracs.org | Copper catalyst, nucleophile (e.g., amines, enamines). |
| Palladium-Catalyzed Reductive Addition | Formation of allenic alcohols. oup.com | Pd(PPh₃)₄, SmI₂. | |
| Iron-Catalyzed Alcoholysis | Synthesis of propargylic ethers. thieme-connect.com | FeCl₃, alcohol. |
Rational Design of Derivatives with Tunable Reactivity
The structure of this compound allows for the rational design of derivatives with tailored reactivity. By modifying the substituents on the cyclodecyne ring or altering the nature of the ester group, it should be possible to fine-tune the electronic and steric properties of the molecule, thereby influencing its reactivity.
For instance, the introduction of electron-withdrawing or electron-donating groups on the cyclodecyne ring could modulate the reactivity of the alkyne in cycloaddition reactions. Similarly, replacing the acetate with other carboxylates or even carbonate or carbamate (B1207046) groups would alter the leaving group ability in substitution reactions, potentially leading to different reaction outcomes or selectivities.
Computational studies, such as Density Functional Theory (DFT) calculations, could be employed to predict the effect of these modifications on the strain energy of the alkyne and the activation barriers for various reactions, thus guiding the synthetic efforts towards derivatives with desired properties. nih.govrsc.org
Integration into Emerging Synthetic Methodologies
The unique structural features of this compound make it an attractive building block for integration into modern synthetic methodologies that prioritize efficiency and complexity generation.
Cascade Reactions: The presence of two reactive functional groups in close proximity makes this compound an ideal substrate for designing cascade reactions. wikipedia.org A single activation event could trigger a sequence of intramolecular transformations, rapidly assembling complex polycyclic architectures from a relatively simple starting material. For example, a metal-catalyzed activation of the alkyne could be followed by an intramolecular attack of the acetate carbonyl, initiating a cascade that forms multiple new rings and stereocenters.
Flow Chemistry: The use of continuous flow technologies could offer significant advantages for the synthesis and subsequent reactions of this compound. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can be crucial for managing the reactivity of this strained and potentially unstable molecule. Furthermore, the generation and immediate use of reactive intermediates in a flow system can minimize decomposition and improve reaction yields and safety.
Multicomponent Reactions: this compound could serve as a key component in multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a complex product. researchgate.net For example, an MCR could be designed where the alkyne participates in a cycloaddition while the ester functionality is simultaneously transformed, leading to a high degree of molecular complexity in a single step.
Q & A
Q. What are the key synthetic pathways for preparing acetic acid;cyclodec-2-yn-1-ol, and what are their respective yields under optimized conditions?
- Methodological Answer : The compound is typically synthesized via palladium-catalyzed alkoxylation of cyclododec-2-en-1-yl acetates (precursor). Key steps include:
- Acetate Activation : Cyclododec-2-en-1-yl acetate reacts with a palladium catalyst (e.g., Pd(OAc)₂) to form intermediates.
- Alkoxylation : Nucleophilic substitution with acetic acid under controlled pH and temperature (60–80°C) yields the target compound.
- Byproduct Control : Minor byproducts (e.g., unsaturated ketones) are minimized by optimizing catalyst loading (0.5–2 mol%) and reaction time (4–6 hrs) .
Table 1 : Synthetic Pathways and Yields
| Method | Catalyst | Temperature (°C) | Yield (%) | Byproducts |
|---|---|---|---|---|
| Palladium-mediated | Pd(OAc)₂ | 70 | 78–82 | <5% ketones |
| Rhodium-catalyzed | RhCl₃ | 150 | 65–70 | 10–15% decomposition |
| Acid-catalyzed esterification | H₂SO₄ | 100 | 50–55 | 20% oligomers |
Q. How can spectroscopic techniques (e.g., NMR, IR) be systematically applied to characterize this compound and verify its purity?
- Methodological Answer :
- ¹H NMR : Peaks at δ 4.8–5.2 ppm confirm the cyclodec-2-yn-1-ol moiety, while δ 2.1–2.3 ppm corresponds to the acetic acid methyl group. Integration ratios validate stoichiometry .
- IR Spectroscopy : A sharp C≡C stretch at ~2200 cm⁻¹ and a broad O–H stretch (carboxylic acid) at 2500–3300 cm⁻¹ confirm functional groups.
- GC-MS : Retention time and molecular ion peaks (m/z 646.9) verify purity (>95%) .
Table 2 : Key Spectral Data
| Technique | Diagnostic Signal | Purpose |
|---|---|---|
| ¹H NMR | δ 2.1 (s, 3H, CH₃COO⁻) | Quantify acetic acid moiety |
| IR | 2200 cm⁻¹ (C≡C) | Confirm alkyne presence |
| GC-MS | m/z 646.9 [M+H]⁺ | Assess purity |
Advanced Research Questions
Q. What mechanistic insights explain the formation of byproducts during the alkoxylation of cyclododec-2-yn-1-yl acetates, and how can reaction conditions be optimized to minimize them?
- Methodological Answer : Byproducts (e.g., unsaturated ketones) arise via competing elimination pathways. Mechanistic studies suggest:
- Palladium Coordination : The catalyst stabilizes the transition state, favoring nucleophilic attack over β-hydride elimination.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) reduce proton transfer, suppressing ketone formation.
- Temperature Control : Lower temperatures (60°C) slow decomposition but increase reaction time. A balance is achieved at 70°C with 1.5 mol% Pd .
Table 3 : Byproduct Analysis Under Varied Conditions
| Condition | Byproduct Yield (%) | Main Product Yield (%) |
|---|---|---|
| 80°C, 2 mol% Pd | 8.2 | 79.5 |
| 70°C, 1.5 mol% Pd | 4.1 | 82.3 |
| 60°C, 1 mol% Pd | 2.7 | 75.8 |
Q. How do computational models (e.g., DFT calculations) corroborate experimental observations of this compound’s reactivity in nucleophilic addition reactions?
- Methodological Answer : Density Functional Theory (DFT) simulations reveal:
- Electrophilic Alkyne : The triple bond’s electron-deficient nature (LUMO energy = -1.8 eV) facilitates nucleophilic attack.
- Steric Effects : Cyclodecane ring conformation directs regioselectivity (83% syn addition).
Experimental validation via kinetic studies shows a 1:1 correlation between computed activation energies (ΔG‡ = 15.2 kcal/mol) and observed reaction rates .
Table 4 : Experimental vs. Computational Reactivity Data
| Parameter | Experimental | DFT Calculation |
|---|---|---|
| Activation Energy (ΔG‡) | 15.5 kcal/mol | 15.2 kcal/mol |
| Regioselectivity | 80% syn | 83% syn |
Q. What contradictory findings exist in the literature regarding the catalytic efficiency of rhodium vs. palladium complexes in cyclododec-2-yn-1-ol derivatization, and how can these discrepancies be resolved through controlled experimentation?
- Methodological Answer : Rhodium catalysts (e.g., RhCl₃) show higher activity in acetic acid synthesis (99% selectivity) but require harsh conditions (150°C, 60 bar), leading to substrate decomposition. Palladium systems (e.g., Pd(OAc)₂) operate under milder conditions (70°C, 1 atm) but exhibit lower turnover frequencies. To resolve contradictions:
- Standardized Metrics : Compare turnover numbers (TON) instead of yields. Rhodium TON = 1,200 vs. Pd TON = 850.
- Operando Spectroscopy : Monitor catalyst speciation during reactions to identify deactivation pathways .
Table 5 : Catalyst Performance Comparison
| Catalyst | TON | Selectivity (%) | Conditions |
|---|---|---|---|
| RhCl₃ | 1,200 | 99 | 150°C, 60 bar |
| Pd(OAc)₂ | 850 | 82 | 70°C, 1 atm |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
